N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a pyrimidoindole derivative featuring a sulfur-linked acetamide moiety and a 4-methylphenyl substituent at position 3 of the heterocyclic core. This article compares its structural and functional attributes with analogous pyrimidoindole and acetamide derivatives.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c1-15-10-12-16(13-11-15)30-24(32)23-22(17-6-2-4-8-19(17)28-23)29-25(30)33-14-21(31)27-20-9-5-3-7-18(20)26/h2-13,28H,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYNNNSYVQWRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrimidoindole class and is characterized by its unique structural features, which include a fluorinated phenyl group and a sulfanyl acetamide linkage.
- Molecular Formula : C23H19FN6O4S
- Molecular Weight : 468.9 g/mol
- CAS Number : 686771-34-6
The presence of the fluorine atom enhances the compound's stability and may influence its biological activity compared to similar compounds lacking this substitution.
Anticancer Properties
Research indicates that compounds within the pyrimidoindole class exhibit significant anticancer properties. A study demonstrated that this compound showed promising antiproliferative effects against various cancer cell lines. The following table summarizes findings from relevant studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | |
| HepG2 (Liver Cancer) | 12.8 | |
| A549 (Lung Cancer) | 9.7 |
These results suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets such as:
- Enzymes : Inhibition of key enzymes involved in cancer cell proliferation.
- Receptors : Modulation of signaling pathways associated with tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it exhibits moderate antibacterial effects against various strains of bacteria. The following table summarizes its antimicrobial potency:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings point to the potential use of this compound in developing new antibacterial agents.
Study on Anticancer Activity
A detailed study conducted by researchers evaluated the anticancer activity of various pyrimidoindole derivatives, including this compound. The study utilized multiple cancer cell lines and assessed the compound's effects on cell viability and apoptosis.
Key Findings:
- The compound induced significant apoptosis in treated cancer cells.
- Cell cycle analysis revealed an accumulation of cells in the G0/G1 phase.
- Western blot analysis indicated increased levels of pro-apoptotic markers.
Research on Antimicrobial Properties
Another research project focused on evaluating the antimicrobial properties of this compound against clinically relevant pathogens. The study utilized standard broth microdilution methods to determine MIC values.
Key Findings:
- The compound demonstrated selective activity against Gram-positive bacteria.
- Synergistic effects were observed when combined with existing antibiotics.
- Further investigations are needed to elucidate the mechanism behind its antibacterial action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Pyrimidoindole Derivatives
Pyrimido[5,4-b]indoles are a versatile scaffold in medicinal chemistry. The target compound’s core structure aligns with derivatives reported in , which include:
- N-isoamyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27)
- N-(3,3-dimethylbutyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (28)
- N-(tert-butyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32)
Table 1: Structural Comparison of Pyrimidoindole Derivatives
Substituent Effects on Properties
- Methoxy vs. Methylphenyl ( vs. Target) :
The 3-methoxyphenyl group in ’s compound adds polarity, improving aqueous solubility, whereas the 4-methylphenyl in the target compound balances lipophilicity and steric bulk . - Trifluoromethoxy () :
This group significantly enhances hydrophobicity and may improve blood-brain barrier penetration compared to the target’s methylphenyl .
Sulfur Linkage and Amide Bond
The sulfanyl (S–) bridge in the target compound is a common feature in analogs (e.g., ). This linkage contributes to:
- Conformational flexibility , enabling optimal positioning of substituents.
- Potential for disulfide bond formation under oxidative conditions, which could influence stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
